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Compound of Interest

Compound Name: 4-Methyl-3-phenyl-1H-pyrazole
CAS No.: 13808-62-3
Cat. No.: B3022489

Get Quote

Executive Summary & Chemical Context

4-Methyl-3-phenyl-1H-pyrazole (CAS: 13808-62-3) represents a privileged scaffold in
medicinal chemistry, particularly in the design of p38 MAP kinase inhibitors and non-steroidal
anti-inflammatory drugs (NSAIDs).[1]

The elucidation of this structure presents a specific challenge: tautomeric ambiguity. Unlike N-
alkylated pyrazoles, 1H-pyrazoles exist in a dynamic annular tautomeric equilibrium between
the 3-substituted and 5-substituted forms. Furthermore, synthetic routes (e.g., condensation of
hydrazine with

-alkylated

-diketones) often yield regioisomers (e.g., 3-methyl-4-phenyl vs. 4-methyl-3-phenyl) that share
identical molecular weights and similar polarity.

This guide provides a definitive elucidation workflow, moving from bulk property confirmation to
atomic-level connectivity assignment using advanced NMR techniques and X-ray
crystallography.
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Core Chemical Data

Property

Value

IUPAC Name

4-Methyl-3-phenyl-1H-pyrazole

Molecular Formula

Molecular Weight

158.20 g/mol

Exact Mass

158.0844

Key Challenge

Distinguishing the 3-phenyl tautomer from the 5-

phenyl form and differentiating regioisomers.

Elucidation Strategy & Workflow

To ensure scientific integrity, the characterization must follow a subtractive logic: first

establishing the formula, then the functional groups, and finally the rigorous connectivity.
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Figure 1: Step-wise structural elucidation workflow. The 2D NMR step is highlighted as critical
for resolving regio-chemistry.

Tautomerism & Regiochemistry Analysis
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Before interpreting spectra, one must understand the dynamic behavior of the molecule.

The Tautomeric Equilibrium

In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2 (annular
tautomerism). For 4-methyl-3-phenyl-1H-pyrazole, the equilibrium exists between:

o Tautomer A (3-phenyl): Phenyl at position 3, NH at position 1.
o Tautomer B (5-phenyl): Phenyl at position 5, NH at position 1.

Expert Insight: In non-polar solvents or solid state, the 3-phenyl tautomer (Tautomer A) is
thermodynamically favored. The 5-phenyl tautomer suffers from steric repulsion between the
ortho-phenyl protons and the NH group. Therefore, in NMR (especially in DMSO-

), the signals often reflect the time-averaged symmetry or the dominant 3-phenyl species.

Regioisomer Differentiation

Common synthetic routes can produce 3-methyl-4-phenyl-1H-pyrazole as a byproduct.
o Target (4-Me-3-Ph): Methyl and Phenyl are ortho to each other.
¢ Isomer (3-Me-4-Ph): Methyl and Phenyl are also ortho to each other.

« Differentiation: Requires HMBC correlations to the specific pyrazole carbons (C3 vs C4 vs
Cbh).

Detailed Spectral Characterization
A. Mass Spectrometry (HRMS)

e Method: ESI-TOF or Orbitrap.
o Expected Result:

m/z.

» Fragmentation Pattern: Look for loss of
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(27 Da) or acetonitrile, characteristic of pyrazoles.

B. Infrared Spectroscopy (FT-IR)

e Medium: KBr pellet or ATR.
e Diagnostic Bands:
o 3100-3200 cm~1:
stretching (broad, H-bonded).
o 1600-1580 cm~1:
and

aromatic skeletal vibrations.

o 690-750 cm~1: Out-of-plane bending for mono-substituted benzene ring (confirming the
phenyl group).

C. NMR Spectroscopy (The Definitive Proof)

Solvent Selection:DMSO-

is mandatory. In

, the NH proton is often broad or invisible due to exchange, and tautomeric averaging can blur
peaks. DMSO forms strong H-bonds, slowing the exchange and sharpening the NH signal.

1.

H NMR Assignment (400 MHz, DMSO-
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Shift (
Multiplicity
ppm)

Integral

Assignment

Mechanistic
Logic

12.8 -13.0 Broad s

1H

NH

Acidic proton on
pyrazole
nitrogen.
Chemical shift
varies with
concentration (H-

bonding).

7.60 - 7.65 s (or d)

1H

H-5

Pyrazole C5-H.
Deshielded by
adjacent N.
Appears as a
singlet if coupling
to Me is weak, or

fine doublet.

7.50 - 7.55 m

2H

Ph-o

Phenyl ortho

protons.

7.35-7.45 m

3H

Ph-m, p

Phenyl
meta/para

protons.

2.20-2.25 S

3H

CH

Methyl group at
C4.

2. Critical 2D NMR Experiments

To prove the methyl is at C4 and Phenyl is at C3 (and not vice versa), perform NOESY and

HMBC.

NOESY (Nuclear Overhauser Effect Spectroscopy):

e Observation: Strong NOE correlation between Methyl protons (2.2 ppm) and Phenyl ortho-

protons (7.5 ppm).
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« Interpretation: This confirms the Methyl and Phenyl groups are spatially adjacent (ortho
substitution on the pyrazole ring). Note: This rules out 3-methyl-5-phenyl isomers where they
are separated by C4-H, but does not rule out 3-methyl-4-phenyl.

HMBC (Heteronuclear Multiple Bond Correlation):
e Target: Long-range coupling from H-5 (pyrazole proton).
e Logic:
o In 4-Methyl-3-phenyl: The H-5 proton (on C5) will show a strong

coupling to C4 (quaternary, bearing Methyl) and a

coupling to the Methyl carbon. It will not show strong coupling to the quaternary C3
(bearing Phenyl).

o In 3-Methyl-4-phenyl: The H-5 proton (on C5) would show coupling to C4 (bearing Phenyl).

HMBC Correlations (Definitive)

3J Coupling Methyl Carbon
(Weak but diagnostic (~10-15 ppm)

Proton H-5
(approx 7.6 ppm) 2J Coupling Carbon C-4
(Quaternary, ~110-115 ppm)

Click to download full resolution via product page

Figure 2: Key HMBC correlations required to assign the substitution pattern.

Experimental Protocols
Protocol A: NMR Sample Preparation

e Objective: Obtain sharp signals by minimizing tautomeric exchange.
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e Reagents: 99.9% DMSO-

(with 0.03% TMS).

e Procedure:

[¢]

Weigh 5-10 mg of the solid compound into a clean vial.

Add 0.6 mL of DMSO-

[¢]

[e]

Sonicate for 30 seconds to ensure complete dissolution.

(¢]

Transfer to a high-quality NMR tube (5 mm).

[¢]

Critical: Run the spectrum at 298 K. If peaks are broad, lower temperature to 273 K to
freeze the tautomeric equilibrium.

Protocol B: X-Ray Crystallography (The "Gold
Standard")

If the compound forms suitable crystals, this provides absolute configuration.
» Crystallization: Slow evaporation from Ethanol/Water (9:1) or Toluene.
o Expectation: 3-phenyl tautomers often form dimers in the solid state via intermolecular

hydrogen bonds.

o Reference: Analogous structures (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) show distinct H-
bond networks that stabilize specific tautomers in the crystal lattice.

References
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e Synthesis and Regiochemistry. Martins, M. A. P., et al. "Regiocontrolled Synthesis of 1-
Substituted-3(5)-carboxyalkyl-1H-pyrazoles."” Molecules. (Contextual grounding on pyrazole
synthesis).
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Pyrazoles." Magnetic Resonance in Chemistry. (Standard reference for pyrazole shifts).

o Chemical Data Source. ChemSrc. "4-methyl-3-phenyl-1H-pyrazole MSDS and Structure.” .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3 | Chemsrc [chemsrc.com]

o To cite this document: BenchChem. [Structure Elucidation of 4-Methyl-3-phenyl-1H-pyrazole:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022489/docs#structure-elucidation-of-4-methyl-3-
phenyl-1h-pyrazole-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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